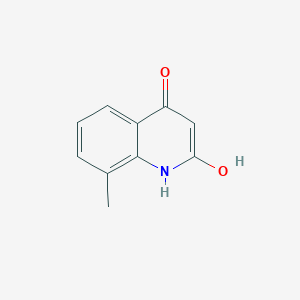

2-hydroxy-8-methyl-1H-quinolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOMMRNDCZSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 8 Methyl 1h Quinolin 4 One and Its Derivatives

Established Synthetic Routes for Quinolin-4-ones and Quinolin-2(1H)-ones

The synthesis of the quinolin-4-one core can be achieved through various classical and modern chemical methods, often starting from aniline (B41778) derivatives. mdpi.com These routes provide access to a diversity of substituted quinolinone scaffolds.

Gould-Jacobs Reaction and Mechanistic Investigations

The Gould-Jacobs reaction is a widely utilized method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with quinolin-4-one forms. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylidenemalonate. wikipedia.orgiipseries.org This initial step involves a nucleophilic attack from the amine followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonic ester intermediate. wikipedia.orgablelab.eu

The reaction mechanism proceeds through the following key stages:

Condensation: Aniline or a substituted aniline reacts with diethyl ethoxymethylidenemalonate, substituting the ethoxy group. wikipedia.orgiipseries.org

Cyclization: The resulting intermediate undergoes thermal cyclization, a 6-electron process, to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.comwikipedia.org This step requires high temperatures to facilitate the intramolecular ring closure. ablelab.eu

Saponification and Decarboxylation: The ester group is then hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by decarboxylation upon heating to yield the final 4-hydroxyquinoline product. wikipedia.org

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline starting material. mdpi.com Microwave irradiation has been shown to improve yields and significantly shorten reaction times compared to conventional heating methods. ablelab.eu This method is instrumental in the synthesis of several quinolone antibiotics. mdpi.com

| Reaction Stage | Description | Key Reagents/Conditions |

| Condensation | Reaction of aniline with diethyl ethoxymethylidenemalonate. | Diethyl ethoxymethylidenemalonate |

| Cyclization | Intramolecular ring formation of the intermediate. | Heat (thermal or microwave) |

| Hydrolysis | Conversion of the ester to a carboxylic acid. | Base (e.g., NaOH) |

| Decarboxylation | Removal of the carboxyl group. | Heat |

Dieckmann Condensation for Quinolinone Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to produce a cyclic β-keto ester. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction is particularly effective for forming five- or six-membered rings and serves as a route to quinolinone precursors. mdpi.comorganic-chemistry.orgchemistrysteps.com

The mechanism involves:

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form an enolate. numberanalytics.comchemistrysteps.com

Intramolecular Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of the other ester group within the same molecule. numberanalytics.commasterorganicchemistry.com

Cyclization: This attack results in the formation of a cyclic β-keto ester after the elimination of an alkoxide. chemistrysteps.commasterorganicchemistry.com

The driving force for the reaction is the formation of a highly acidic proton on the resulting β-keto ester, which is deprotonated by the base in an essentially irreversible step, shifting the equilibrium towards the product. chemistrysteps.commasterorganicchemistry.com This method is a key strategy for constructing the cyclic core of various heterocyclic compounds. mdpi.com

Camps' Cyclization Reaction and Proposed Mechanisms

The Camps' cyclization is a versatile reaction that yields quinolin-2-ones or quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org The outcome of the reaction, favoring either the quinolin-4-one or quinolin-2-one, depends on the substrate's structure and the specific reaction conditions employed. mdpi.comwikipedia.org

The proposed mechanism for the formation of a quinolin-4-one involves an intramolecular aldol-type condensation. mdpi.com When a strong base is used, a proton is removed from the methylene (B1212753) group adjacent to the aryl ketone, creating an enolate. mdpi.com This enolate then attacks the amide carbonyl group intramolecularly. Subsequent elimination of a water molecule (β-elimination) from the resulting alcohol intermediate leads to the formation of the quinolin-4-one ring system. mdpi.com The precursor N-(2-acylaryl)amides can be readily synthesized, for instance, through the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride or via copper-catalyzed amidation of a 2-haloacetophenone. mdpi.com

| Path | Product Type | Mechanism |

| a | Quinolin-4-one | Attack from the enolate of the acyl group onto the amide carbonyl. |

| b | Quinolin-2-one | Attack from the enolate of the amide's acyl group onto the aryl ketone. |

Snieckus' Synthesis for Substituted Quinolinone Scaffolds

The Snieckus' synthesis provides a route to 3-substituted quinolin-4-ones. mdpi.com This method starts from an anthranilic acid amide. The core strategy relies on directed ortho-metalation, a powerful tool for functionalizing aromatic rings. While detailed specifics for this named reaction in the context of quinolin-4-ones are part of broader synthetic strategies, the general principle involves the use of an ortho-directing group to introduce substituents at specific positions before cyclization. This approach allows for the controlled synthesis of quinolinone scaffolds with substitution patterns that might be difficult to achieve through other classical methods. mdpi.com

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems, including quinolinones. acs.orgnih.gov These methods often offer high efficiency and functional group tolerance under mild conditions. acs.org

One prominent strategy involves a palladium-catalyzed Sonogashira carbonylation. mdpi.com For example, the reaction of a 2-iodoaniline (B362364) with a terminal alkyne in the presence of a palladium catalyst and carbon monoxide generates an alkyne intermediate. mdpi.com This intermediate subsequently undergoes cyclization upon the addition of a base, such as diethylamine, to yield the quinolin-4-one structure. mdpi.com

Other palladium-catalyzed approaches include:

Intramolecular Amidation: The cyclization of N-substituted-3,3-diarylacrylamides can be achieved using a palladium catalyst to form 4-arylquinolin-2(1H)-ones. nih.gov

Carbonylative Annulation: Alkyne-tethered o-iodoanilines can undergo intramolecular carbonylative annulation to produce tricyclic quinolin-2(1H)-ones. nih.govrsc.org

Denitrogenative Cascade Reaction: A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines can produce 2-arylquinolines. rsc.org

These advanced methods have expanded the scope of quinolinone synthesis, enabling the creation of diverse and complex derivatives. acs.orgnih.gov

Specific Syntheses for 4-chloro-8-methylquinolin-2(1H)-one

The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described as a multi-step process starting from 4-hydroxy-8-methylquinolin-2(1H)-one. researchgate.net

The synthetic sequence is as follows:

Chlorination: The starting material, 4-hydroxy-8-methylquinolin-2(1H)-one, is treated with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). This step results in the chlorination of both the hydroxyl and the carbonyl groups, yielding 2,4-dichloro-8-methylquinoline. researchgate.net

Selective Hydrolysis: The resulting dichloroquinoline is then subjected to selective hydrolysis. Heating the compound in dilute dichloroacetic acid leads to the hydrolysis of the chlorine atom at the 2-position, which is more reactive, to furnish the target compound, 4-chloro-8-methylquinolin-2(1H)-one. researchgate.netmdpi.com

This synthesized chloro-derivative serves as a valuable precursor for further nucleophilic substitution reactions at the 4-position, allowing for the introduction of various functional groups such as amino, azido, and hydrazino moieties. researchgate.netmdpi.com

| Step | Starting Material | Reagents | Product |

| 1 | 4-hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-dichloro-8-methylquinoline |

| 2 | 2,4-dichloro-8-methylquinoline | Dilute dichloroacetic acid, heat | 4-chloro-8-methylquinolin-2(1H)-one |

Novel and Modern Synthetic Approaches

Recent advancements in organic synthesis have provided more efficient, rapid, and environmentally benign routes to quinolin-4-one derivatives compared to classical methods like the Gould-Jacobs or Conrad-Limpach reactions. nih.gov These modern approaches often feature milder reaction conditions, higher yields, and greater functional group tolerance.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. conicet.gov.ar The synthesis of quinolin-4-ones is particularly amenable to this technology.

One prominent microwave-assisted method is the thermal cyclization of aniline derivatives. nih.gov For instance, the cyclization of aminomethylenemalonate intermediates, derived from the reaction of anilines with diethyl-ethoxymethylenmalonate, can be efficiently conducted under microwave irradiation. conicet.gov.ar Open-vessel microwave conditions have been found to be particularly effective, as the removal of ethanol byproduct shifts the equilibrium towards the desired quinolone product. conicet.gov.ar Research has shown that optimal temperatures for these cyclizations can be around 240°C. conicet.gov.ar

Another advanced protocol involves a palladium-catalyzed carbonylative Sonogashira/cyclization sequence, which can synthesize functionalized 4-quinolones from 2-iodoanilines and terminal alkynes. organic-chemistry.org This method uses molybdenum hexacarbonyl as a solid, safe source of carbon monoxide. A key advantage is its speed, with one protocol yielding the cyclized products in as little as 20 minutes of microwave heating at 120°C. organic-chemistry.orgmdpi.com

The use of catalysts in conjunction with microwave irradiation offers further advantages. Bismuth(III) chloride (BiCl₃) has been employed as an effective catalyst for the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate in ethanol, with reaction times ranging from just 5 to 13 minutes. nih.gov Similarly, organic clays (B1170129) have been used as catalysts under solvent-less microwave conditions, providing a greener approach to quinoline (B57606) synthesis. ijarsct.co.in

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Quinolinones

| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Thermal Cyclization | p-substituted anilines, diethyl-ethoxymethylenmalonate | Microwave (open-vessel), 240°C | Fast, efficient, simple workup | conicet.gov.ar |

| Carbonylative Cyclization | 2-Iodoanilines, terminal alkynes | Pd-catalyst, Mo(CO)₆, Microwave, 120°C | Very rapid (20 min), CO gas-free | organic-chemistry.orgmdpi.com |

| Catalytic Condensation | β-enaminones, diethyl malonate | BiCl₃, Microwave, Ethanol | Short reaction times (5-13 min), moderate to good yields | nih.gov |

| Green Synthesis | Anthranilic acid, ketones | Organic clays, Microwave (solvent-free) | Environmentally friendly, simple workup | ijarsct.co.in |

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have gained prominence due to their unique reactivity. mdpi.com As electron-rich nucleophiles, NHCs can induce polarity reversal (umpolung) in substrates, enabling novel reaction pathways. nih.govnih.gov

One notable NHC-catalyzed synthesis of quinolin-4-ones involves the reaction between an aldehyde and a bromide substrate. mdpi.com The proposed mechanism begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. nih.gov A subsequent proton transfer generates a homoenolate intermediate. This nucleophilic homoenolate then attacks the bromide, leading to an adduct that undergoes intramolecular heterocyclization and dehydration to yield the final quinolin-4-one product. nih.govmdpi.com The stability of the conjugated quinolin-4-one system is a likely driving force for the final dehydration step. nih.gov

A specific application of NHC catalysis is in the synthesis of 4-difluoromethylquinoline derivatives through the umpolung of aldimines. acs.org In this process, the intramolecular cyclization of aldimines bearing an electron-poor double bond is facilitated by an NHC generated from a bicyclic triazolium salt, proceeding through an aza-Breslow intermediate. acs.org This represents a unique aza-Stetter type transformation.

NHCs also catalyze an indirect approach to the Friedländer quinoline synthesis. rsc.org This method allows for the one-pot synthesis of polysubstituted quinolines from a ketone and an alcohol, demonstrating the versatility of NHC catalysis in constructing complex heterocyclic systems. rsc.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com This atom economy makes MCRs a powerful tool in green chemistry and for the rapid generation of compound libraries.

Several MCRs have been adapted for quinoline and quinolinone synthesis. The Povarov reaction, a type of aza-Diels-Alder reaction, can construct tetrahydroquinolines from an aryl amine, an aldehyde, and an activated alkene. mdpi.com A molecular iodine-catalyzed version of this reaction has been developed to directly yield quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com

A Conrad–Limpach-like MCR has been utilized to form 4-acetylquinolines from a naphthylamine, an aldehyde, and a β-ketoester under camphorsulfonic acid (CSA) catalysis. mdpi.com This approach avoids the high-energy intermediates common in traditional Conrad-Limpach reactions, allowing the use of lower-boiling solvents like acetonitrile. mdpi.com

The Mannich reaction, another classic MCR, has been applied in the synthesis of substituted 8-hydroxyquinolines. These reactions involve an amine, formaldehyde, and a carbon acid—in this case, the 8-hydroxyquinoline (B1678124) scaffold—to introduce aminomethyl groups at the C-7 position. nih.gov

Regioselectivity, the control over the position of chemical bond formation, is critical in the synthesis of substituted quinolines. Achieving specific substitution patterns, such as those required for 2-hydroxy-8-methyl-1H-quinolin-4-one analogs, often necessitates advanced regioselective methods.

Electrophile-driven cyclization is one such strategy. For example, highly substituted 3-iodoquinolines can be synthesized with high regioselectivity via the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols using molecular iodine. nih.gov The resulting 3-iodoquinoline (B1589721) is a versatile intermediate that can be further functionalized through various coupling reactions, allowing for the introduction of diverse substituents. nih.gov

Controlling substitution on the benzenoid ring of the quinoline core is also crucial. An electrochemical method has been developed for the regioselective 5,8-difluorination of quinolines using HF:pyridine (B92270) in an undivided cell. georgiasouthern.edu This provides a direct route to otherwise difficult-to-access fluorinated analogs.

Furthermore, organocatalytic methods have been developed for the meta-C–H hydroxylation of quinolines. acs.org This is a significant achievement as it allows for direct functionalization at the C3 position, a process that typically poses a great challenge due to the intrinsic electronic properties of the quinoline ring. acs.org Such a method provides a direct pathway to 3-hydroxyquinoline (B51751) derivatives, which are important structural motifs.

Table 2: Examples of Regioselective Reactions for Quinoline Functionalization

| Reaction Type | Reagents | Position Functionalized | Key Feature | Reference |

|---|---|---|---|---|

| Iodocyclization | 2-Tosylaminophenylprop-1-yn-3-ols, I₂ | C3 | Creates a versatile 3-iodo intermediate | nih.gov |

| Electrolytic Fluorination | Quinolines, HF:pyridine | C5, C8 | Direct difluorination of the benzenoid ring | georgiasouthern.edu |

| C-H Hydroxylation | Quinoline N-oxides | C3 | Direct, metal-free hydroxylation at the meta position | acs.org |

| Friedel-Crafts Allenylation/Alkylation | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | C3 | Forms pyrano[3,2-c]quinolones or furo[3,2-c]quinolones | rsc.org |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) and derivatization are essential for creating analogs of a lead compound to explore structure-activity relationships. youtube.com For the this compound scaffold, various strategies can be employed to modify existing functional groups or introduce new ones.

A common precursor for derivatization is 4-chloro-8-methylquinolin-2(1H)-one, which can be prepared from 4-hydroxy-8-methylquinolin-2(1H)-one via chlorination. mdpi.com The chlorine atom at the C4 position is a good leaving group, enabling a variety of nucleophilic substitution reactions. For instance, reaction with thiourea (B124793) can be used to introduce a sulfanyl (B85325) group at C4. mdpi.com Similarly, 4-amino and 4-hydrazino derivatives of 8-methyl-2-oxo/thioxoquinoline have been synthesized and used as synthons for further elaboration. researchgate.net

The hydroxyl group of 8-hydroxyquinolines is another key site for derivatization. It can be protected, for instance with a Boc group, to allow for selective reactions at other positions on the molecule, such as amide bond formation at an amino group. nih.gov The hydroxyl group can also direct reactions; for example, Knoevenagel condensation followed by a Michael addition and cyclization can be used to build pyrano[3,2-h]quinoline structures fused to the parent ring. mdpi.com

Derivatization can also involve building complex heterocyclic systems onto the quinolinone core. For instance, reacting 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like cyanoacetamide or 6-aminopyrimidine-2,4(1H,3H)-dione leads to the formation of novel pyridine and pyrimidine-fused quinolones, respectively. nih.gov These reactions typically proceed via nucleophilic attack, ring-opening of the pyrone, and subsequent cyclocondensation. nih.gov

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published experimental ¹H NMR, ¹³C NMR, or DEPT-NMR data specifically for 2-hydroxy-8-methyl-1H-quinolin-4-one could be located. Analysis of related compounds suggests that the aromatic protons and the C-3 proton would show characteristic signals, with the 8-methyl group appearing as a singlet in the upfield region of the ¹H NMR spectrum. However, precise chemical shifts and coupling constants remain undetermined.

¹H NMR Spectral Analysis

Specific ¹H NMR spectral data for this compound are not available in the reviewed literature.

¹³C NMR and DEPT-NMR Spectral Analysis

Specific ¹³C NMR and DEPT-NMR spectral data for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific experimental IR spectrum for this compound has not been published. Based on the structure of the parent compound, characteristic absorption bands for O-H, N-H, C=O (amide), and C=C (aromatic) stretching vibrations would be expected. oregonstate.eduresearchgate.net The presence of the 8-methyl group would also contribute to C-H stretching and bending vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound are available. The expected molecular weight for this compound (C₁₀H₉NO₂) is approximately 175.18 g/mol . nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

There are no published X-ray crystallography studies that define the solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of quinolinone systems. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are frequently employed to study the geometry, electronic structure, and reactivity of these compounds. nih.gov

DFT calculations, for instance, have been used to determine the optimized geometry and electronic properties of various quinolone derivatives. nih.gov The B3LYP functional, combined with basis sets like 6-31+G(d,p), has proven satisfactory for optimizing the geometry of related heterocyclic compounds and providing a general order of basicity. nih.gov For certain quinolone esters, theoretical calculations using B3LYP/6-311++G(d,p) have been instrumental in evaluating the relative energies of different tautomeric forms. acs.org

MP2 calculations are another powerful tool, often used to account for electron correlation effects more accurately, which is particularly important for describing non-covalent interactions like hydrogen bonding and stacking, which are prevalent in quinolinone systems. youtube.com For example, in studies of similar heterocyclic systems, MP2 methods have been shown to correctly predict crystal structures involving π-stacking, where some DFT functionals might fail. youtube.com These calculations are essential for accurately predicting binding enthalpies and understanding dispersion effects. nih.gov The reactivity of the 2-hydroxy-8-methyl-1H-quinolin-4-one molecule can be assessed through calculated reactivity descriptors, which indicate that such compounds can be good electron acceptors with high reactivity. nih.gov

Tautomerism Investigations in Quinolin-4(1H)-ones (e.g., 4-hydroxy-/4-oxo Tautomerism)

A significant feature of the quinolin-4(1H)-one scaffold is its existence in a tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. wikipedia.orgnih.gov This phenomenon, known as prototropic tautomerism, is critical as the different tautomers can exhibit distinct biological activities. researchgate.net

For the parent quinolin-4(1H)-one, the keto form is predominantly favored in both solid and solution states. researchgate.net X-ray crystallography studies of 4-hydroxy-4(1H)quinolon have shown that the keto tautomer is the one present in the crystal structure. researchgate.net This is further supported by NMR spectroscopy in polar solvents like DMSO and water, where the 4-oxo-form is the only observed tautomer. researchgate.net The spontaneous interconversion between these two isomers is known as tautomerism, and the individual keto and enol isomers are referred to as tautomers. libretexts.org

However, the specific substitution pattern on the quinoline (B57606) ring can influence the position of this equilibrium. Theoretical studies on some ethyl quinoline-3-carboxylates have shown a clear preference for the hydroxyquinoline (enol) form, with the energy difference between the tautomers calculated to be between 27 and 38 kJ mol⁻¹. acs.org This preference was attributed to the increased aromaticity of both rings in the hydroxyquinoline form. acs.org In the case of 2,4-pentanedione, the enol tautomer is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant form. libretexts.org For this compound, the presence of the 2-hydroxy group adds another layer of complexity to the tautomeric possibilities, though the 4-oxo form is explicitly named.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is widely used in drug design to understand ligand-target interactions and to screen virtual libraries of compounds for potential biological activity.

For quinolinone derivatives, molecular docking studies have been conducted to explore their interactions with various protein targets. For instance, derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone have been docked into the active site of the EGFR tyrosine kinase domain (PDB ID: 1M17). nih.govresearchgate.net These studies revealed that the compounds form well-conserved hydrogen bonds with key amino acid residues in the active pocket. nih.govresearchgate.net One highly active compound from this series showed a high MolDock score of -137.813, indicating strong binding affinity. nih.gov

In another study, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) were investigated as potential inhibitors of the COVID-19 main protease (Mpro). nih.gov Similarly, hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety were docked with the NQO1 protein to examine potential interactions. nih.gov These simulations are crucial for rationalizing the structure-activity relationships of these compounds and guiding the design of more potent derivatives.

| Compound Class | Protein Target | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR tyrosine kinase | 1M17 | Showed well-conserved hydrogen bonding in the active pocket. Highest MolDock score was -137.813. | nih.govresearchgate.net |

| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | COVID-19 main protease (Mpro) | Not Specified | Investigated as prospective anti-COVID-19 drugs. | nih.gov |

| 8-hydroxyquinoline-1,4-naphthoquinone hybrids | NAD(P)H quinone dehydrogenase 1 (NQO1) | Not Specified | Examined the possibility of interaction between the ligand and the NQO1 protein. | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique allows for the examination of the dynamic behavior of ligand-protein complexes, providing insights into their stability and conformational changes.

For quinoline-based compounds, MD simulations have been employed to complement docking studies. For example, a study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) used MD simulations to explore the dynamic behavior of the designed compounds within the active site of the enzyme. mdpi.com These simulations help to confirm the stability of the binding mode predicted by docking and to calculate binding free energies, offering a more accurate prediction of the ligand's affinity. mdpi.com Such studies provide valuable information for the rational design of novel inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new compounds before their synthesis.

Several QSAR studies have been performed on quinoline derivatives to understand the structural requirements for their biological activities.

3D-QSAR: A study on tetrahydroquinoline derivatives as LSD1 inhibitors developed robust 3D-QSAR models (CoMFA and CoMSIA) with good statistical and predictive power (q² = 0.778, R²pred = 0.709 for CoMFA). mdpi.com These models and their corresponding contour maps provided insights into how different substituents on the tetrahydroquinoline scaffold influence inhibitory activity, guiding the design of new, more potent derivatives. mdpi.com

2D-QSAR: A 2D-QSAR study was conducted on carbocycle-fused quinoline derivatives with anticancer activity against a lymphoblastic leukemia cell line. researchgate.net This study aimed to build a linear model correlating molecular descriptors with biological activity.

QSAR for P-glycoprotein Inhibitors: Another QSAR study focused on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to describe and predict their inhibitory activity against P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov

These QSAR models are powerful tools for the in silico design of new quinolinone-based compounds with desired biological responses. nih.gov

| Compound Class | Target/Activity | QSAR Model Type | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline derivatives | LSD1 inhibition | 3D-QSAR (CoMFA/CoMSIA) | CoMFA: q² = 0.778, R²pred = 0.709 | mdpi.com |

| Carbocycle-fused quinoline derivatives | Anticancer (lymphoblastic leukemia) | 2D-QSAR | Model developed to correlate descriptors with activity. | researchgate.net |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | QSAR | Models developed to predict inhibitory activity. | nih.gov |

Analysis of Intermolecular Interactions and Cohesive Energy in the Solid State

The arrangement of molecules in the solid state is governed by intermolecular interactions, which collectively determine the cohesive energy of the crystal. For quinolin-4-ones, hydrogen bonding is a dominant intermolecular force.

X-ray analysis of 4-hydroxy-4(1H)quinolon revealed that it exists as a dimer in the crystal structure. researchgate.net The monomers are connected by a strong intermolecular hydrogen bond between the imino hydrogen (N-H) and the carbonyl group (C=O) of an adjacent molecule, with an O...H-N distance of 1.795 Å. researchgate.net

Theoretical studies on related organic pigments like quinacridone, which also feature hydrogen bonding, have shown that the properties in the solid state are a result of the interplay between structural deformation of the molecule, the electrostatic potential of the crystal field, and specific intermolecular interactions. nih.gov These interactions can lead to either bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum depending on their spatial orientation. nih.gov For this compound, one can expect a rich network of intermolecular hydrogen bonds involving the N-H group, the 4-carbonyl oxygen, and the 2-hydroxy group, which would significantly influence its crystal packing and physical properties.

Structure Activity Relationship Sar Investigations of 2 Hydroxy 8 Methyl 1h Quinolin 4 One and Analogues

Impact of Substituent Variation on Biological Activities

The biological activity of 2-hydroxy-1H-quinolin-4-one derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring. Strategic placement of different functional groups allows for the fine-tuning of the molecule's potency and selectivity against various biological targets.

Role of Substituents at C3, C5, C6, C7, and C8 Positions on Activity Profile

The substitution pattern on the carbocyclic and heterocyclic rings of the quinolin-4-one scaffold is a critical determinant of its biological activity.

C3 Position: Modifications at the C3 position have a significant impact on the activity of 4-hydroxy-2-quinolone analogues. The introduction of a long alkyl side chain at this position has been shown to dramatically affect antimicrobial activities. nih.gov For instance, studies have revealed that the length of the alkyl chain is crucial for antibacterial activity, which is attributed to hydrophobic interactions within the binding pocket of target enzymes like the MurE ligase of Mycobacterium tuberculosis. nih.gov Furthermore, the introduction of N-substituted carboxamide moieties at the C3 position has been explored, leading to compounds with potential as cytotoxic agents against cancer cell lines. nih.gov

C6 and C7 Positions: The C6 and C7 positions have been a major focus of SAR studies. The introduction of a fluorine atom at the C6 position is a well-established strategy to enhance antibacterial activity, as exemplified by the development of highly successful fluoroquinolone drugs. nih.gov The type of substituent at the C7 position also has a profound impact on antimicrobial properties. nih.gov For instance, in a series of 4-hydroxy-2-quinolone analogues, various substituents on the C6 and C7 positions were shown to have a dramatic impact on their antifungal and antibacterial activities. nih.gov Specifically, the presence of a 6-chloro substituent in pyrano[3,2-h]quinolone derivatives resulted in the most active compounds against several cancer cell lines. researchgate.net

C8 Position: The C8 position is also a key site for modification. A halogen (fluorine or chlorine) at the C8 position can improve oral absorption and activity against anaerobic bacteria. nih.gov The introduction of a methoxy (B1213986) group at C8 has been linked to increased activity against anaerobic bacteria and resistant strains of S. aureus. nih.gov

The following table summarizes the observed impact of substituents at various positions on the biological activity of quinolinone derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| C3 | Long alkyl chain | Increased antimicrobial activity | nih.gov |

| C3 | N-substituted carboxamides | Potential cytotoxic activity | nih.gov |

| C5 | Amino group | Improved overall potency | nih.gov |

| C6 | Fluorine | Dramatically enhanced antibacterial activity | nih.gov |

| C6 | Chloro group | Increased anticancer activity | researchgate.net |

| C7 | Various substituents | Significant impact on antimicrobial properties | nih.gov |

| C8 | Halogen (F, Cl) | Improved oral absorption and anti-anaerobic activity | nih.gov |

| C8 | Methoxy group | Increased activity against anaerobes and resistant bacteria | nih.gov |

Influence of Halogenation on SAR Profiles

The introduction of halogen atoms at specific positions of the quinolinone ring is a widely employed strategy to modulate biological activity. Halogenation can influence factors such as lipophilicity, electronic properties, and binding interactions with target macromolecules.

The presence of a fluorine atom at the C6 position is a hallmark of the potent fluoroquinolone class of antibiotics, significantly boosting their antibacterial efficacy. nih.gov At the C8 position, a fluorine or chlorine atom has been shown to enhance oral absorption and confer activity against anaerobic bacteria. nih.gov

In a study of 4-hydroxy-2-quinolone analogues, brominated derivatives, particularly one with a nonyl side chain at C3 and bromine at C7, exhibited exceptional antifungal activity against Aspergillus flavus, even surpassing the potency of the standard drug amphotericin B. nih.gov This highlights the significant and position-dependent influence of halogenation on the antifungal profile of these compounds. Furthermore, 6-chloro analogues of pyrano[3,2-h]quinolone-3-carbonitriles were found to be the most active anticancer agents in a series, with halogenation at positions 4, 6, and 9 also increasing the lipophilicity of the products. researchgate.net

The table below illustrates the effect of halogenation at different positions.

| Position | Halogen | Effect on Biological Activity | Reference |

| C6 | Fluorine | Enhanced antibacterial activity | nih.gov |

| C8 | Fluorine, Chlorine | Improved oral absorption and anti-anaerobic activity | nih.gov |

| C7 | Bromine | Exceptional antifungal activity | nih.gov |

| C6 | Chlorine | Potent anticancer activity | researchgate.net |

Effect of Methyl and Methoxy Substitutions on Biological Activity

Methyl and methoxy groups, while seemingly simple, can exert a significant influence on the biological activity of quinolinone derivatives through steric and electronic effects.

A methoxy group at the C8 position has been associated with increased activity against anaerobic bacteria and certain resistant bacterial strains. nih.gov In the context of 2,4-diarylquinoline derivatives, a methoxy group at the C6 position was part of a molecule designed as an interesting model with increased lipophilicity, a key parameter for drug design.

It is important to note that the impact of these substitutions is highly dependent on their position on the quinoline ring. While a methoxy group at C8 can be beneficial, substitutions at other positions may not yield the same positive effect.

Significance of the 2-hydroxy/4-one System in SAR

The 2-hydroxy/4-one tautomeric system is a cornerstone of the biological activity of this class of compounds. This structural feature is considered a "privileged scaffold" in drug discovery, meaning it is a recurring motif in molecules with a wide range of biological activities. nih.govresearchgate.net The 4-hydroxy-2-quinolone core has been identified in compounds with antibacterial, antifungal, anticancer, and antioxidant properties. nih.gov

The ability of the 4-hydroxy group and the 4-oxo group to participate in hydrogen bonding is crucial for their interaction with biological targets. For instance, the planarity between the 4-keto and 3-carboxylic acid groups in quinolone molecules is a critical criterion for their biological activity. While the specific compound does not have a carboxylic acid at C3, the principle of a planar system for effective binding remains relevant. The 4-hydroxy group is also involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen at position 2, which can influence its antioxidant activity.

Stereochemical Considerations in Activity

Stereochemistry plays a crucial role in the biological activity of many chiral drugs, and quinolinone derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.

While extensive research on the stereoselective activity of 2-hydroxy-8-methyl-1H-quinolin-4-one itself is not widely documented, studies on related quinoline derivatives have highlighted the importance of stereochemistry. For example, in the development of antiprion and antimalarial quinoline derivatives, specific stereoisomers have shown marked differences in activity. This suggests that the biological targets of these compounds have specific stereochemical requirements for binding and subsequent biological response.

Correlation between Lipophilicity and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug, as well as its ability to interact with biological targets.

In the context of quinolinone derivatives, the relationship between lipophilicity and biological activity is complex and often depends on the specific biological target and the class of derivatives. For some 4-hydroxy-2-quinolone analogues, a direct correlation between lipophilicity and antimicrobial activity has been observed. For instance, the introduction of a long alkyl chain at the C3 position increases lipophilicity and has been shown to enhance antibacterial activity. nih.gov

Conversely, in other series of quinoline-1,4-quinone hybrids, no significant relationship was found between lipophilicity and anticancer activity against certain cell lines. This indicates that while lipophilicity is an important parameter, it is not the sole determinant of biological activity, and other factors such as electronic and steric properties also play a crucial role.

The following table provides a general overview of the observed correlation between lipophilicity and biological activity in different quinolinone series.

| Compound Series | Biological Activity | Correlation with Lipophilicity | Reference |

| 4-hydroxy-2-quinolone analogues with C3-alkyl chains | Antibacterial | Positive correlation | nih.gov |

| Quinoline-1,4-quinone hybrids | Anticancer | No significant correlation | |

| Halogenated pyrano[3,2-h]quinolones | Anticancer | Increased lipophilicity with halogenation | researchgate.net |

Integration of Physicochemical Parameters in SAR Modeling

The biological activity of a molecule is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and, crucially, its interaction with the target receptor. In the context of this compound and its analogues, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for rational drug design. These models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities.

Key Physicochemical Parameters in the SAR of Quinolinones

Several key physicochemical parameters are consistently evaluated in the SAR studies of quinolinone derivatives to understand and predict their biological efficacy. These include:

Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical determinant of a compound's ability to traverse biological membranes. For quinolinone derivatives, lipophilicity has been shown to significantly influence various biological activities, including antiviral and anticancer effects. mdpi.com An optimal level of lipophilicity is generally required; too low, and the compound may not effectively cross cell membranes, while too high a value can lead to poor solubility, increased metabolic breakdown, and non-specific toxicity.

Electronic Effects: The electronic properties of substituents on the quinolinone scaffold can profoundly impact a molecule's interaction with its biological target. These effects are typically described by parameters such as the Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent. For instance, the introduction of electron-withdrawing groups can enhance the acidity of the N-H or O-H protons, potentially influencing hydrogen bonding interactions with a receptor. mdpi.com The pKa values of ionizable groups are also a critical electronic parameter, as the protonation state of a molecule at physiological pH affects its binding and transport characteristics. nih.gov

Steric Parameters: The size and shape of a molecule and its substituents, described by steric parameters like molar refractivity (MR) or Taft's steric parameter (Es), are vital for ensuring a complementary fit with the binding site of a biological target. Bulky substituents can either enhance binding through increased van der Waals interactions or hinder it through steric clashes.

QSAR Modeling of Quinolinone Analogues

QSAR studies on quinolinone derivatives aim to build predictive models based on these physicochemical descriptors. For example, a hypothetical QSAR study on a series of this compound analogues with varying substituents at different positions might yield an equation of the following general form:

log(1/C) = k1(log P) - k2(log P)2 + k3σ + k4(MR) + b

Where:

log(1/C) is the biological activity (e.g., the inverse of the half-maximal inhibitory concentration, IC₅₀).

log P represents lipophilicity. The parabolic term (log P)² suggests an optimal lipophilicity value.

σ represents the electronic effect of the substituent.

MR represents the steric bulk of the substituent.

k1, k2, k3, k4, and b are constants determined by regression analysis.

Such models allow researchers to predict the activity of novel, unsynthesized compounds and to prioritize the synthesis of analogues with the highest predicted potency.

Illustrative Data on Physicochemical Parameters and Activity

| Compound | Substituent (R) | log P | Electronic Parameter (σ) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |

| 1 | H (Parent) | 1.8 | 0.00 | 1.03 | 50 |

| 2 | 6-Cl | 2.5 | 0.23 | 6.03 | 25 |

| 3 | 7-F | 1.9 | 0.06 | 0.92 | 45 |

| 4 | 6-OCH₃ | 1.7 | -0.27 | 7.87 | 60 |

| 5 | 7-NO₂ | 1.9 | 0.78 | 7.36 | 15 |

This is a hypothetical data table for illustrative purposes.

From this illustrative data, one could infer that:

The introduction of a chloro group at the 6-position increases lipophilicity and electron-withdrawing character, leading to enhanced activity (Compound 2).

A fluorine at the 7-position has a minor impact on activity (Compound 3).

An electron-donating methoxy group at the 6-position decreases activity (Compound 4).

A strongly electron-withdrawing nitro group at the 7-position significantly enhances potency (Compound 5).

This systematic approach of integrating physicochemical parameters into SAR modeling provides a powerful framework for the optimization of lead compounds like this compound to develop analogues with improved therapeutic potential. The diverse biological activities reported for quinoline and quinolone derivatives underscore the value of this privileged scaffold in drug discovery. mdpi.com

Biological Activity Research Excluding Clinical Human Trials

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of quinolinone derivatives has been a significant area of research, with studies exploring their efficacy against a variety of microbial pathogens.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

The core structure of 4-hydroxy-2-quinolone has been the subject of investigations into its antibacterial properties. Generally, these analogs have demonstrated limited activity against both Gram-positive and Gram-negative bacteria. However, certain modifications to the quinolone ring can enhance their antibacterial effects. For instance, the introduction of a fluorine atom at the C6 position and a piperazine (B1678402) group at the C7 position has been shown to significantly improve the antibacterial spectrum.

Second-generation fluoroquinolones, such as norfloxacin (B1679917) and ciprofloxacin, exhibit notable activity against Gram-negative and some Gram-positive bacteria. Third-generation derivatives show expanded activity against both bacterial types, while fourth-generation compounds also inhibit anaerobic bacteria. The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis, leading to bacterial cell death. Generally, activity against Gram-negative bacteria is linked to DNA gyrase inhibition, whereas activity against Gram-positive bacteria is associated with topoisomerase IV inhibition.

Some novel heterocyclic derivatives of 8-hydroxyquinoline (B1678124) have shown exceptional antimicrobial effects against various bacterial strains when compared to standard antibiotics.

Antifungal Properties and Mechanisms

Research into 4-hydroxy-2-quinolone analogs has revealed promising antifungal activities. A study investigating a series of these analogs found that while the unsubstituted compound had low antifungal activity, the introduction of halogen substituents on the benzo-carbon portion of the molecule significantly enhanced its potency. For example, brominated analogs with a long alkyl side chain have demonstrated exceptional antifungal activity against Aspergillus flavus, in some cases surpassing the efficacy of the control drug, amphotericin B. This suggests that the 4-hydroxy-2-quinolone framework is a promising scaffold for developing new antifungal agents.

The antifungal activity of these compounds appears to be more pronounced than their antibacterial effects, indicating they may primarily target fungal-specific molecules. Derivatives of 8-hydroxyquinoline have also been recognized for their antifungal properties and have been investigated as potential antifungal agents in clinical applications. The position of the hydroxyl group on the quinoline (B57606) ring appears to influence antifungal activity, with 8-hydroxy derivatives showing greater potency than 4-hydroxy derivatives.

| Compound Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 4-hydroxy-2-quinolone analog (unsubstituted) | Aspergillus flavus | Low inhibition (IC50: 70.97 ± 3.71 µg/mL) | |

| Brominated 4-hydroxy-2-quinolone analog with nonyl side chain | Aspergillus flavus | Exceptional inhibition (IC50: 1.05 µg/mL) | |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Candida auris, Candida glabrata, Cryptococcus neoformans, Candida parapsilosis | Exceptional efficacy (MICs: ≤ 0.0313 μg/mL) |

Antiviral Activities (e.g., HIV-1 Integrase Inhibition, Activity against Ebola, SARS, Enterovirus)

The quinoline scaffold is present in a number of compounds investigated for their antiviral properties. Derivatives of 8-hydroxyquinoline have been synthesized and explored as potential inhibitors of HIV-1 integrase. Furthermore, certain N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide derivatives have shown promising activity against the influenza A virus H1N1.

In the context of other viral pathogens, flavonoids, which share some structural similarities with quinoline derivatives, have been reviewed as potential antiviral agents against Enterovirus A71 (EV-A71). While direct research on 2-hydroxy-8-methyl-1H-quinolin-4-one against Ebola, SARS, and Enterovirus is not specified in the provided context, the broader class of quinoline derivatives continues to be a subject of interest in antiviral research.

Anticancer Research and Antiproliferative Effects

Quinolinone derivatives have been a significant focus of anticancer research due to their ability to inhibit cancer cell growth and modulate cellular pathways.

Inhibition of Cancer Cell Growth in In Vitro Models

Various derivatives of the quinolinone scaffold have demonstrated antiproliferative effects in in vitro studies. For instance, novel honokiol (B1673403) analogs, which are structurally related to biphenolic compounds, have shown significant growth inhibitory activity in human cancer cell lines such as A549 (lung cancer). These analogs were found to be more cytotoxic than honokiol itself in several cancer cell lines.

Strategies for Targeting Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.govnih.gov Research into quinoline and quinolone derivatives has shown their potential to counteract these resistance mechanisms. nih.govnih.gov

One of the primary causes of MDR in cancer cells is the heightened efflux of antitumor drugs via membrane-embedded drug transporters. nih.gov Key among these are P-glycoprotein (P-gp/ABCB1/MDR1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistant Protein (BCRP/ABCG2), all members of the ABC superfamily. nih.gov The overexpression of P-gp, in particular, is strongly associated with the development of MDR. nih.gov

Studies have explored various compounds for their ability to overcome MDR. For instance, certain polyphenols have demonstrated the capacity to modulate the activity of these efflux pumps. nih.gov The mechanisms underlying MDR are complex and involve not only ABC transporters but also processes like autophagy, DNA damage repair, and genetic and epigenetic modifications. nih.gov

In the context of quinoline derivatives, their diverse biological activities make them promising candidates for developing new therapeutic agents. nih.govmdpi.com While direct studies on this compound's role in MDR are not extensively detailed in the provided results, the broader class of quinolones is recognized for its potential in medicinal chemistry, including applications in oncology. ekb.eg

Antioxidant Activity Studies

The antioxidant potential of quinolinone derivatives has been a subject of significant research interest. These studies often evaluate the ability of these compounds to scavenge free radicals and inhibit oxidative processes.

The antioxidant activity of quinolinone derivatives is often assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the inhibition of linoleic acid peroxidation. nih.gov The presence and position of hydroxyl groups on the quinolinone scaffold play a crucial role in their antioxidant capacity. nih.govmdpi.comnih.govresearchgate.net

Research has indicated that the hydroxyl group at position 4 of the quinolinone ring may not be the primary contributor to radical scavenging due to its involvement in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. nih.gov Instead, the presence of phenolic hydroxyl groups elsewhere in the molecule appears to be more critical for effective antioxidant activity. nih.gov For instance, carboxamide derivatives of 4-hydroxy-2-quinolinone bearing a p-phenolic group have demonstrated notable DPPH scavenging ability. nih.gov

Different analytical methods are employed to evaluate antioxidant capacity, with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and TEAC (Trolox Equivalent Antioxidant Capacity) assays often showing higher sensitivity compared to the DPPH assay for certain quinazolinone derivatives. mdpi.comnih.govresearchgate.net For some 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) group or a second hydroxyl group in the ortho or para position of the phenyl ring, is necessary for antioxidant activity. mdpi.comnih.govresearchgate.net

In one study, a quinolinonyl-glycine derivative exhibited excellent H2O2 scavenging activity, even surpassing the reference antioxidant, ascorbic acid. ekb.eg Another study on 4-hydroxy-3-methyl-2(1H)-quinolone, isolated from a soil bacterium, confirmed its antioxidant activity through a luminol (B1675438) chemiluminescence extinction assay, which quantifies the presence of hydroxyl radicals. nih.gov

Table 1: Antioxidant Activity of Selected Quinolinone Derivatives

| Compound/Derivative | Assay | Activity/Finding | Reference |

|---|---|---|---|

| Carboxamides with p-phenolic group | DPPH scavenging | 48.6% and 51.7% scavenging | nih.gov |

| N-phenyl carboxamide derivative 3b | DPPH scavenging | 84.6% scavenging | nih.gov |

| Quinolinonyl-glycine derivative 10 | H2O2 scavenging | IC50 of 20.92 µg/mL | ekb.eg |

| 4-Hydroxy-3-methyl-2(1H)-quinolone (1) | Luminol chemiluminescence | Active at 10 μM | nih.gov |

| Carboxamide 3g | Multiple assays | 100% inhibition of lipid peroxidation, 67.7% hydroxyl radical scavenging, 72.4% ABTS radical decolorization | nih.gov |

| Hybrid 11e | Lipid peroxidation | 97% inhibition | nih.gov |

This table is for illustrative purposes and synthesizes data from the text.

The antioxidant properties of quinolinone derivatives also extend to their potential application in preventing the oxidative deterioration of materials. The ability of these compounds to inhibit lipid peroxidation is a key indicator of this potential. nih.gov

For example, a study on quinolinone-carboxamides and hybrid derivatives highlighted their ability to inhibit linoleic acid peroxidation. nih.gov Carboxamide 3g and a hybrid of quinolinone with acetylated ferulic acid (11e) were particularly effective, showing 100% and 97% inhibition of lipid peroxidation, respectively. nih.gov This strong inhibitory action suggests their utility in protecting materials susceptible to oxidative damage.

Agonist and Antagonist Activities (e.g., β2-adrenoceptor Agonists, AMPA/Kainate Antagonists)

Derivatives of the quinolinone scaffold have been investigated for their interactions with various receptors, demonstrating both agonist and antagonist activities.

Notably, a series of 8-hydroxyquinolin-2(1H)-one analogues were designed and synthesized as potential β2-adrenoceptor agonists. nih.gov These agonists are crucial as bronchodilators in the treatment of chronic respiratory diseases. nih.gov Specific compounds from this series, B05 and C08, were identified as potent and selective β2-agonists, exhibiting rapid and long-lasting smooth muscle relaxant effects in isolated guinea pig tracheal preparations. nih.gov

In the realm of excitatory amino acid receptors, quinoxaline (B1680401) derivatives like CNQX and DNQX have been identified as competitive antagonists of AMPA and kainate receptors. nih.govmedchemexpress.com CNQX, for instance, shows IC50 values of 0.3 μM and 1.5 μM for AMPA and kainate receptors, respectively. These antagonists are valuable tools in neuroscience research for studying fast excitatory synaptic transmission and have shown neuroprotective effects in models of ischemia. nih.gov Perampanel is a marketed non-competitive AMPA receptor antagonist used for treating seizures. nih.gov

Other Reported Biological Activities

The versatile quinoline and quinolinone scaffolds are associated with a wide spectrum of other biological activities, underscoring their importance in medicinal chemistry. nih.govmdpi.com

Anti-inflammatory Activity: Several quinoline derivatives have been reported to possess anti-inflammatory properties. nih.govmdpi.comnih.govnih.govmdpi.com For example, certain 8-quinolinesulfonamide derivatives were found to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β. nih.gov Some pyrazolo[1,5-a]quinazolines have also shown anti-inflammatory effects. mdpi.com

Anti-Alzheimer's and Neuroprotective Activity: The 8-hydroxyquinoline scaffold is a key component in the design of multi-target-directed ligands for Alzheimer's disease. nih.govresearchgate.netnih.govresearchgate.net These compounds often exhibit properties such as cholinesterase inhibition, metal chelation, and inhibition of β-amyloid aggregation. nih.govresearchgate.net Quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde have shown neuroprotective effects in cellular models of Parkinson's disease. nih.gov

Anthelmintic Activity: The quinoline and quinolone ring systems are recognized for their potential anthelmintic properties, among other biological activities. nih.govmdpi.com

Antimalarial Activity: Quinoline derivatives have a long history in the fight against malaria, with quinine (B1679958) being a foundational antimalarial drug. nih.govnih.gov The 4-hydroxy-2-quinolinone structure is also investigated for its antimalarial potential. nih.gov However, resistance to drugs like chloroquine (B1663885) has necessitated the development of new analogues. nih.gov

Mechanism of Action Investigations Molecular and Cellular Level

Molecular Target Identification and Validation

Investigations into the 4-hydroxy-2-quinolone chemical family have identified several molecular targets, suggesting that the activity of 2-hydroxy-8-methyl-1H-quinolin-4-one may be directed toward similar enzymes and proteins.

Identified and potential molecular targets for the 4-hydroxy-2-quinolone scaffold include:

Enzymes in Pathogens and Plants: Studies on various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have demonstrated herbicidal activity through the inhibition of Photosystem II (PS II) in spinach chloroplasts. nih.gov The mechanism involves blocking the photosynthetic electron transfer at the QB quinone-binding site. nih.gov For antibacterial action, enzymes like DNA gyrase are known targets for the related quinolone antibiotics, and thioxo-analogs of 4-hydroxyquinoline-3-carboxylates have been shown to inhibit this enzyme. nih.gov In a similar vein, the MurE ligase of Mycobacterium tuberculosis has been suggested as a potential target for related 4-quinolones. nih.gov For antiviral applications, HIV-1 integrase has been identified as a target for some 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives. brieflands.com

Human Enzymes: Derivatives synthesized from a 4-hydroxy-8-methyl-2-quinolone-3-carboxamide core have been evaluated as inhibitors of human carbonic anhydrase isoforms (CAIII and CAIX) and acetylcholinesterase (AChE). researchgate.net Other research has pointed to phosphatidylinositol 3-kinase (PI3Kα) and the anti-inflammatory target soybean lipoxygenase (LOX) as enzymes inhibited by different 4-hydroxy-2-quinolinone carboxamides. mdpi.com Furthermore, human alcohol dehydrogenase (ADH) has been identified as an enzyme that metabolizes a related furoquinolinone, initiating its cytotoxic effects. nih.gov

Computationally Predicted Targets: Molecular docking studies have been employed to predict interactions with various targets. These include the main protease (Mpro) of SARS-CoV-2 nih.gov and the replication machinery of the Hepatitis B Virus (HBV). nih.gov

While these findings are promising, specific molecular target validation for the unsubstituted this compound is not yet fully established.

Receptor Binding Studies and Selectivity

Detailed receptor binding assays and affinity constant determinations for this compound are not prominently featured in the reviewed literature. However, mechanistic and computational studies provide insights into binding interactions and selectivity.

Binding Site Interactions: The herbicidal activity of 4-hydroxy-1H-quinolin-2-one derivatives is attributed to their competition with plastoquinone (B1678516) for the QB binding site on the D1 protein of Photosystem II. nih.gov For derivatives of the 4-hydroxy-8-methyl-2-quinolone nucleus that inhibit carbonic anhydrase, it is hypothesized that nitrogen and oxygen atoms in the molecular structure coordinate with the zinc ion located in the enzyme's active site. researchgate.net In silico docking of related carboxamide analogues against soybean LOX revealed binding at an alternative binding site, distinct from the active site. mdpi.com

Selectivity: The 4-hydroxy-2-quinolone scaffold has shown potential for selective inhibition. For instance, derivatives of 4-hydroxy-8-methyl-2-quinolone-3-carboxamide displayed varied inhibition percentages against carbonic anhydrase isoforms CAIII and CAIX. researchgate.net The broader family of 8-hydroxyquinolines (isomeric to the title compound) are known to target metalloenzymes, and their activity can be fine-tuned by structural modifications to achieve selectivity. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Pathways

The 4-hydroxy-2-quinolone scaffold has been incorporated into numerous derivatives that exhibit inhibitory activity against a wide array of enzymes. The inhibitory concentrations (IC₅₀) vary depending on the specific derivative and the target enzyme.

For example, certain N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were shown to disrupt the strand transfer process of HIV-1 integrase with IC₅₀ values in the micromolar range. brieflands.com Similarly, various 4-hydroxy-1H-quinolin-2-one derivatives inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a measure of Photosystem II activity, with IC₅₀ values ranging from low micromolar to less active levels. nih.gov Carboxamide derivatives of 4-hydroxy-2-quinolinone have demonstrated potent inhibition of soybean lipoxygenase (LOX), with some analogues reaching an IC₅₀ of 10 μM. mdpi.com

A unique mechanistic pathway was elucidated for the furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ). This compound acts as a substrate for alcohol dehydrogenase (ADH). Its oxidation by ADH generates a more reactive formyl (aldehyde) derivative, which is the species directly responsible for inducing mitochondrial dysfunction. nih.gov This highlights a pathway where the compound is metabolically activated to exert its effect.

| Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Hydroxy-1H-quinolin-2-ones | Photosystem II (OER in spinach chloroplasts) | 126 µM - >200 µM | nih.gov |

| Quinolinone-carboxamides | Soybean Lipoxygenase (LOX) | 10 µM - 52 µM | mdpi.com |

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | HIV-1 Integrase (Strand Transfer) | 16 µM - 40 µM | brieflands.com |

| 4-hydroxy-8-methyl-2-quinolone-3-carboxamide derivatives | Carbonic Anhydrase III & IX | 12-59% inhibition | researchgate.net |

Interaction with Cellular Components (e.g., DNA, Cellular Receptors)

The quinolone core structure is famously associated with interaction with DNA, primarily through the inhibition of bacterial DNA gyrase and topoisomerase, which prevents DNA replication. nih.gov While this is a hallmark of fluoroquinolone antibiotics, related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates also function as DNA gyrase inhibitors. nih.gov

Beyond indirect DNA interaction via enzyme inhibition, some quinoline (B57606) derivatives are known to interact directly with DNA. However, for the specific class of 4-hydroxy-2-quinolinones, the primary interactions appear to be with enzyme active sites. For instance, derivatives of 4-hydroxy-8-methyl-2-quinolone are proposed to interact with the zinc cofactor within the active site of carbonic anhydrase. researchgate.net A related furoquinolinone was found to induce its effects via interaction with mitochondria rather than through significant DNA binding in the dark. nih.gov

Cellular Response to Chemical Stress and Detoxification Mechanisms

The introduction of 4-hydroxy-2-quinolone derivatives can trigger significant cellular stress responses, including apoptosis and responses to oxidative stress.

A key mechanism has been detailed for a related furoquinolinone, HOFQ. Upon entering the cell, HOFQ is oxidized by alcohol dehydrogenase (ADH). The resulting oxidized product directly targets mitochondria, causing depolarization and the opening of the mitochondrial permeability transition pore. This event is a critical initiator of the apoptotic cell death cascade. nih.gov This demonstrates a specific pathway where metabolic activation leads to organelle-specific stress.

Furthermore, compounds related to 4-hydroxy-2-quinolones have been shown to modulate oxidative stress parameters. In animal models of diabetes, they caused a significant decrease in levels of the lipid peroxidation product malondialdehyde and normalized levels of the crucial antioxidant glutathione, suggesting they can mitigate oxidative stress. researchgate.net

Rational Design and Lead Optimization of 2 Hydroxy 8 Methyl 1h Quinolin 4 One Analogs

Medicinal Chemistry Strategies for Lead Optimization (e.g., Bioisosteric Replacement, Scaffold Hopping)

Lead optimization is a critical phase in drug discovery that refines the structure of a lead compound to improve its drug-like properties. nih.gov This process often leads to molecules that are more complex and lipophilic as chemists fine-tune interactions with the biological target. nih.gov Key strategies such as bioisosteric replacement and scaffold hopping are instrumental in this endeavor.

Bioisosteric Replacement

Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.comdrughunter.com This strategy is a cornerstone of medicinal chemistry, used to modulate potency, selectivity, metabolic stability, and toxicity. cambridgemedchemconsulting.comdrughunter.com The replacement can be based on physicochemical or topological similarities. cambridgemedchemconsulting.com For instance, a classic bioisosteric replacement could involve substituting a hydroxyl group with a methyl group, a transformation that requires experimental validation to confirm its effect on the compound's biological properties. researchgate.net

Common bioisosteric replacements include:

Exchanging a hydrogen atom for deuterium (B1214612) to potentially reduce the rate of metabolism. cambridgemedchemconsulting.com

Replacing a phenyl group with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com

Using heterocyclic rings like triazoles or oxadiazoles (B1248032) to mimic the properties of an amide bond, which can enhance metabolic stability. drughunter.comnih.gov

The success of a bioisosteric replacement is highly dependent on the specific molecular context, and not all substitutions will lead to a favorable outcome. drughunter.com

Scaffold Hopping

Scaffold hopping is an innovative strategy used to identify structurally novel compounds that retain the biological activity of the original lead. This approach involves replacing the core molecular framework (scaffold) of a known active compound with a different, often topologically distinct, scaffold. The goal is to discover new chemical series with potentially improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. nih.govnih.gov

For example, a scaffold hopping approach was successfully used to develop novel 2-(quinolin-4-yloxy)acetamides from the drug candidate telacebec (B1166443) by replacing its imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. nih.gov This led to a new series of compounds with potent activity against Mycobacterium tuberculosis. nih.gov Similarly, 2-aryl-8-hydroxy-isoquinolin-1(2H)-one was identified as a novel scaffold for EGFR inhibitors through scaffold hopping, leading to derivatives with significant antiproliferative activity. nih.gov This strategy can lead to the discovery of compounds with different physical and chemical properties, such as improved solubility or metabolic stability, while maintaining the key pharmacophoric interactions with the target. nih.govresearchgate.net

Molecular Hybridization with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (the part of a molecule responsible for its biological activity) to create a single hybrid molecule. This approach aims to develop compounds with a dual mode of action or to enhance the activity of one pharmacophore by leveraging the properties of the other. nih.gov The quinoline (B57606) and quinolone scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds, making them ideal candidates for hybridization. mdpi.com

The modification of a known pharmacophore by connecting it with another active compound can lead to hybrid derivatives with improved biological and physicochemical properties. nih.gov For instance, researchers have designed and synthesized novel pyrimidine-quinolone hybrids as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an important target in cancer therapy. nih.gov These hybrids were created by linking the pyrimidine (B1678525) and quinolone scaffolds with different chemical linkers, resulting in compounds with good inhibitory activity. nih.gov

Another example involves the synthesis of hybrid compounds combining the 4-hydroxy-2-quinolinone moiety with derivatives of cinnamic or benzoic acid. mdpi.com This work led to the identification of multi-target agents possessing both antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com The strategic combination of pharmacophores can thus yield molecules with unique, synergistic, or multi-target pharmacological profiles that would be difficult to achieve with a single pharmacophoric entity.

Design of Analogs with Enhanced Potency and Selectivity

A primary objective of lead optimization is the systematic design of analogs to achieve higher potency and greater selectivity towards the intended biological target. This involves making targeted structural modifications to the lead compound and evaluating the impact of these changes through structure-activity relationship (SAR) studies.

For the quinolinone core, research has focused on creating derivatives with enhanced biological activities. In one study, a series of 8-hydroxyquinolin-2(1H)-one analogues were designed and synthesized as potential β2-agonists for treating respiratory diseases. nih.gov Through systematic modifications and evaluation of their activity in a cellular cAMP assay, compounds B05 and C08 were identified as highly potent and selective β2-agonists. nih.gov These compounds demonstrated efficacy in preclinical models, highlighting the success of the design strategy. nih.gov

Similarly, lead optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines led to the identification of potent bacterial type II topoisomerase inhibitors. ebi.ac.uk Starting from a lead compound, structure-based optimization resulted in the discovery of TP0480066 , which exhibited strong activity against several multidrug-resistant bacterial strains, including MRSA and VRE. ebi.ac.uk

The process often involves exploring substitutions at various positions of the quinolinone ring system. For example, studies on 4-hydroxy-2-quinolinone analogs have shown that the length of an alkyl chain at the C-3 position and the nature of substituents at the C-6 and C-7 positions can dramatically influence antimicrobial activity. nih.gov These detailed SAR studies are crucial for understanding which molecular features are key to biological activity and for guiding the design of more effective and selective therapeutic agents.

Table 1: Examples of Optimized Quinolone Analogs and their Activities

| Compound ID | Scaffold | Target | Key Findings |

| B05 | 8-hydroxyquinolin-2(1H)-one | β2-adrenoceptor | Identified as a potent (EC50 < 20 pM) and selective partial β2-agonist. nih.gov |

| C08 | 8-hydroxyquinolin-2(1H)-one | β2-adrenoceptor | Also identified as a potent (EC50 < 20 pM) and selective partial β2-agonist with a long duration of action. nih.gov |

| TP0480066 | 8-(methylamino)-2-oxo-1,2-dihydroquinoline | Bacterial type II topoisomerases | Showed potent activity against MRSA (MIC = 0.25 µg/mL) and VRE (MIC = 0.015 µg/mL). ebi.ac.uk |

| 3h & 3s | 4-hydroxy-2-quinolinone-carboxamide | Lipoxygenase (LOX) | Exhibited the best LOX inhibitory activity (IC50 = 10 µM) among the synthesized analogs. mdpi.com |

Computational Design Approaches in Lead Optimization

Computational methods are indispensable tools in modern drug discovery, significantly accelerating the lead optimization process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into ligand-receptor interactions, helping to prioritize the synthesis of compounds with a higher probability of success. nih.govijprajournal.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijprajournal.com This method is used to understand the binding mode of quinoline derivatives within the active site of their target protein. nih.gov For example, docking studies were used to investigate the binding of pyrimidine-quinolone hybrids to the hLDHA enzyme, and the computational predictions were well-correlated with the experimental results, validating the design of novel inhibitors. nih.gov Docking can also help rationalize the activity of synthesized compounds, as shown in studies of 8-hydroxyquinoline (B1678124) derivatives, where interactions with the target protein were examined to understand their biological potential. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR)